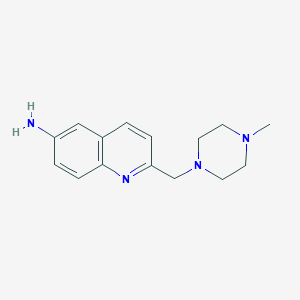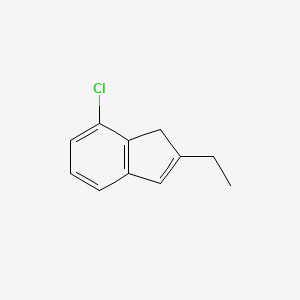
7-Chloro-2-ethyl-1H-indene
描述
7-Chloro-2-ethyl-1H-indene is a chemical compound with the molecular formula C11H11Cl It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 7th position and an ethyl group at the 2nd position of the indene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethyl-1H-indene typically involves the chlorination of 2-ethylindene. One common method includes the reaction of 2-ethylindene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 7th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 7-chloro-2-ethylindane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 7-methoxy-2-ethyl-1H-indene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: this compound-3-one.
Reduction: 7-Chloro-2-ethylindane.
Substitution: 7-Methoxy-2-ethyl-1H-indene.
科学研究应用
7-Chloro-2-ethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Medicine: Research into its derivatives may lead to the discovery of new treatments for various diseases, including cancer and infectious diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-Chloro-2-ethyl-1H-indene and its derivatives largely depends on their specific molecular targets and pathways. In biological systems, these compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, derivatives of indene have been shown to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
相似化合物的比较
2-Ethylindene: Lacks the chlorine atom at the 7th position, making it less reactive in certain substitution reactions.
7-Bromo-2-ethyl-1H-indene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Ethyl-1H-indene-3-one: An oxidized form of 2-ethylindene, used in different chemical reactions and applications.
Uniqueness: 7-Chloro-2-ethyl-1H-indene is unique due to the presence of both an ethyl group and a chlorine atom on the indene ring. This combination of substituents provides distinct reactivity patterns and potential for diverse applications in research and industry.
属性
IUPAC Name |
7-chloro-2-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFKUHFFIDVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478594 | |
| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468756-78-7 | |
| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
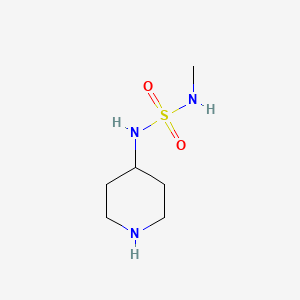
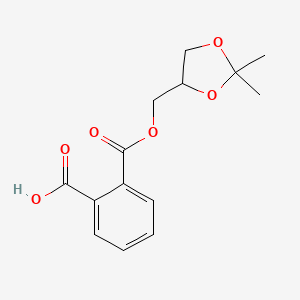
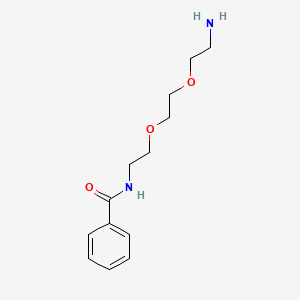
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)
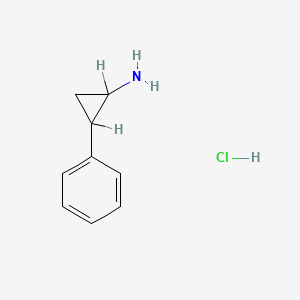

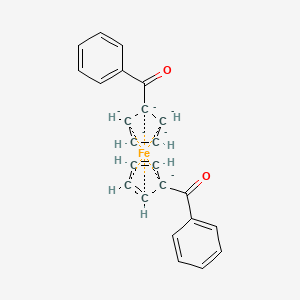
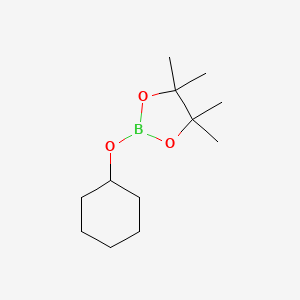
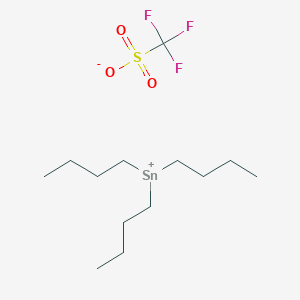
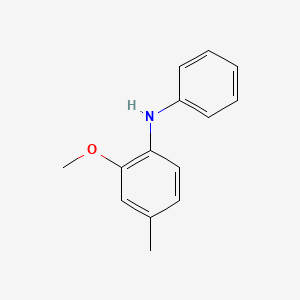
![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)
